molecular formula C19H22ClNS B15131039 Dosulepin hydrochloride CAS No. 25627-39-8

Dosulepin hydrochloride

Cat. No.: B15131039
CAS No.: 25627-39-8
M. Wt: 331.9 g/mol
InChI Key: XUPZAARQDNSRJB-CULRIWENSA-N
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Preparation Methods

The synthesis of dosulepin hydrochloride involves several steps, including the formation of the dibenzo[b,e]thiepin ring system. One common method involves the reaction of 3-chloropropylamine with 11-chlorodibenzo[b,e]thiepin to form the intermediate, which is then subjected to N-methylation to yield dosulepin. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for purification and validation .

Chemical Reactions Analysis

Dosulepin hydrochloride undergoes various chemical reactions, including:

    Oxidation: Dosulepin can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert dosulepin to its corresponding amine derivatives.

    Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. .

Scientific Research Applications

Dosulepin hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Dosulepin hydrochloride exerts its therapeutic effects by inhibiting the reuptake of serotonin and norepinephrine at the synaptic cleft, thereby increasing the availability of these neurotransmitters in the central nervous system. It also has anticholinergic, antihistamine, and central sedative properties, which contribute to its overall pharmacological profile . The molecular targets include serotonin and norepinephrine transporters, as well as various receptors such as histamine H1, adrenergic, and muscarinic receptors .

Comparison with Similar Compounds

Dosulepin hydrochloride is similar to other tricyclic antidepressants such as amitriptyline, doxepin, and clomipramine. it is unique in its combination of serotonin-norepinephrine reuptake inhibition and additional receptor-blocking properties. This makes it particularly effective for patients who do not respond to other antidepressants . Similar compounds include:

This compound’s unique pharmacological profile and broad range of applications make it a valuable compound in both clinical and research settings.

Properties

CAS No.

25627-39-8

Molecular Formula

C19H22ClNS

Molecular Weight

331.9 g/mol

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-;

InChI Key

XUPZAARQDNSRJB-CULRIWENSA-N

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31.Cl

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl

Origin of Product

United States

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